4-(2-(2-甲氧苯基)乙酰基)-1-(噻唑-2-基)哌嗪-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

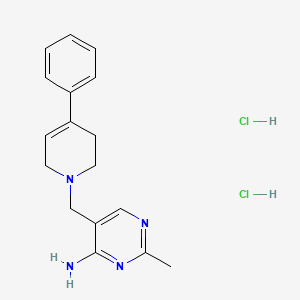

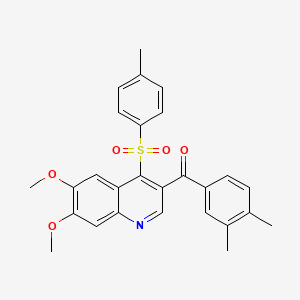

The compound "4-(2-(2-Methoxyphenyl)acetyl)-1-(thiazol-2-yl)piperazin-2-one" is a chemically synthesized molecule that appears to be related to a class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including antibacterial and central nervous system (CNS) effects. The methoxyphenyl group suggests potential interaction with biological targets, while the acetyl and thiazolyl modifications may contribute to the compound's overall activity and solubility.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, starting with the formation of a piperazine backbone followed by functionalization with various substituents. For instance, the synthesis of piperazine-linked benzothiazolyl-4-thiazolidinones was achieved through N-formylation using a mild heterogeneous catalyst, followed by condensation with substituted 2-aminobenzothiazoles and treatment with thioglycolic acid to form the thiazolidinone ring . Although the specific synthesis of "4-(2-(2-Methoxyphenyl)acetyl)-1-(thiazol-2-yl)piperazin-2-one" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using techniques such as single crystal X-ray diffraction, as demonstrated for other piperazine compounds . These studies can reveal the conformation of the piperazine ring and the nature of intermolecular interactions, such as hydrogen bonds, which are crucial for the stability and packing of the molecules in the crystal lattice. The presence of a thiazolyl group in the compound of interest may also influence its molecular conformation and reactivity.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their substituents. The presence of an acetyl group in the compound suggests potential reactivity through nucleophilic acyl substitution. Additionally, the thiazolyl group may participate in electrophilic substitution reactions. The reactivity of these compounds can be explored through computational methods such as density functional theory (DFT) calculations to identify reactive sites for electrophilic and nucleophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a methoxy group can increase the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. The antibacterial activity of similar piperazine derivatives has been demonstrated, with some compounds showing potent activity against both Gram-positive and Gram-negative bacteria . The specific properties of "4-(2-(2-Methoxyphenyl)acetyl)-1-(thiazol-2-yl)piperazin-2-one" would need to be determined experimentally.

科学研究应用

合成与潜在治疗应用

强效 PPARpan 激动剂的合成:强效 PPARpan 激动剂的有效合成涉及复杂化合物的七步合成,其中包括高区域选择性碳硫键形成。这个过程表明该化合物在合成过氧化物酶体增殖物激活受体的激动剂中的用途,这些受体是糖尿病和肥胖症治疗等疾病的靶点 (郭家胜等,2006)。

抗菌活性:该化合物参与了新型 1,2,4-三唑衍生物的合成,对各种微生物表现出良好或中等的活性。这突出了其在开发新型抗菌剂中的作用 (H. Bektaş 等,2007)。

抗炎和镇痛剂:新型苯并二呋喃基衍生物已被合成,作为抗炎和镇痛剂的潜在应用。合成过程展示了该化合物在创建治疗疼痛和炎症的新药中的用途 (A. Abu‐Hashem 等,2020)。

抗菌药物设计:开发了一系列新的基于哌嗪的苯并噻唑基-4-噻唑烷酮,以获得有效的抗菌效果。这项研究强调了该化合物在设计新抗生素中的应用 (Rahul V. Patel 等,2014)。

用于药理学评估的杂环化合物合成:哌嗪酮衍生物已被合成并评估了其对癌细胞和正常细胞系的细胞毒活性,展示了该化合物在癌症研究中的重要性 (Saeed Ghasemi 等,2020)。

双重抗抑郁药的开发:已经合成了具有各种取代基的苯并[b]噻吩衍生物,以获得具有双重抗抑郁作用的新药,强调了该化合物在心理健康治疗中的作用 (L. Orus 等,2002)。

属性

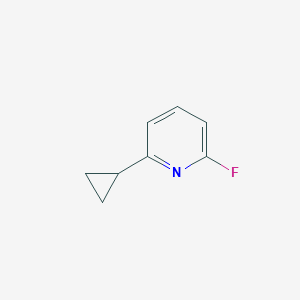

IUPAC Name |

4-[2-(2-methoxyphenyl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-22-13-5-3-2-4-12(13)10-14(20)18-7-8-19(15(21)11-18)16-17-6-9-23-16/h2-6,9H,7-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBELOKBUFBWGGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CCN(C(=O)C2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(2-Methoxyphenyl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)

![1-[2-(4-Chlorophenoxy)ethyl]-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2529288.png)

![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one](/img/structure/B2529289.png)

![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2529298.png)

![2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2529305.png)